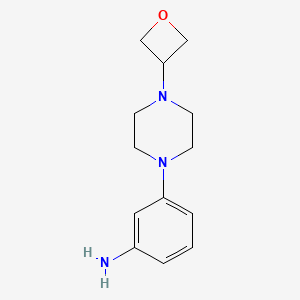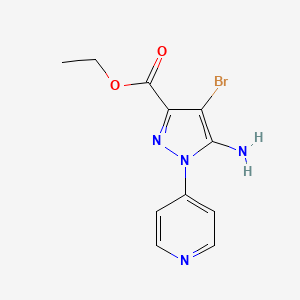
3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline is an organic compound with the molecular formula C13H19N3O It features a piperazine ring substituted with an oxetane group and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline typically involves the following steps:
Formation of Oxetane Ring: The oxetane ring can be synthesized via cyclization reactions involving epoxides and halohydrins.
Piperazine Substitution: The oxetane ring is then introduced to the piperazine through nucleophilic substitution reactions.
Aniline Coupling: Finally, the piperazine derivative is coupled with aniline using reductive amination or other coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions (e.g., temperature, pressure) are adjusted to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxetane ring can enhance the compound’s stability and bioavailability, while the piperazine and aniline moieties can interact with biological targets through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline: Similar structure but with different substitution patterns.
3-(4-(Oxetan-3-yl)piperazin-1-yl)phenol: Contains a phenol group instead of an aniline.
3-(4-(Oxetan-3-yl)piperazin-1-yl)benzoic acid: Features a carboxylic acid group.
Uniqueness
3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. The combination of the piperazine and aniline moieties also provides a versatile scaffold for further functionalization and application in various fields.
This compound’s unique structure and properties make it a valuable tool in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C13H19N3O |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
3-[4-(oxetan-3-yl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C13H19N3O/c14-11-2-1-3-12(8-11)15-4-6-16(7-5-15)13-9-17-10-13/h1-3,8,13H,4-7,9-10,14H2 |
InChI-Schlüssel |
ZJRFXVQPEYXRQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1C2COC2)C3=CC=CC(=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















